molecular formula F4Fe- B1232928 Tetrafluoroferrate(1-)

Tetrafluoroferrate(1-)

Cat. No.: B1232928
M. Wt: 131.84 g/mol
InChI Key: OGEWMDIZALTOSM-UHFFFAOYSA-J
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Description

Tetrafluoroferrate(1−) is an anionic complex with the formula $[FeF4]^-$, where iron is in the +3 oxidation state coordinated by four fluoride ligands. It is typically found in salts with alkali metal counterions, such as $Cs[FeF4]$ . The compound is synthesized via fluorination of precursors like $CsFeBr4 \cdot 2H2O$, resulting in tetragonal crystal structures with distinct lattice parameters ($a = 12.491(1)$ Å, $c = 13.272(1)$ Å) . Its stability and reactivity are influenced by the strong Fe–F bonds and the small ionic radius of fluoride.

Properties

Molecular Formula

F4Fe-

Molecular Weight

131.84 g/mol

IUPAC Name

tetrafluoroiron(1-)

InChI

InChI=1S/4FH.Fe/h4*1H;/q;;;;+3/p-4

InChI Key

OGEWMDIZALTOSM-UHFFFAOYSA-J

SMILES

F[Fe-](F)(F)F

Canonical SMILES

F[Fe-](F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Tetrachloroferrate(1−) $[FeCl_4]^-$

Key Differences:

  • Ligand Effects : Chloride ($Cl^-$) ligands are larger and less electronegative than fluoride, resulting in weaker Fe–Cl bonds compared to Fe–F. This reduces thermal stability and increases susceptibility to hydrolysis .
  • Crystal Structure : Salts like $K[FeCl4]$ often adopt a cubic or orthorhombic structure, contrasting with the tetragonal system of $Cs[FeF4]$ .
  • Magnetic Properties : Both $[FeF4]^-$ and $[FeCl4]^-$ exhibit high-spin $d^5$ configurations due to the weak ligand field of halides. However, magnetic moments may vary slightly due to differences in ligand-induced splitting .

Tetrafluoroferrate(III) in $CsFeF_4$

Structural Insights :

  • $CsFeF4$ contains isolated $[FeF4]^-$ units within a tetragonal lattice. The larger ionic radius of $Cs^+$ stabilizes the structure, whereas smaller cations (e.g., $Li^+$) may form distorted geometries .
  • Synthesis : Prepared via fluorination of bromide precursors, this method contrasts with chloride-based complexes, which often use direct chlorination of iron oxides or hydroxides .

Other Halidoferrates

  • Bromide and Iodide Analogues : $[FeBr4]^-$ and $[FeI4]^-$ are less common due to larger ligand sizes and weaker bonds. They exhibit lower thermal stability and higher solubility in polar solvents compared to fluoride derivatives .

Data Table: Comparative Properties of Selected Iron(III) Halido Complexes

Property $[FeF_4]^-$ (Tetrafluoroferrate) $[FeCl_4]^-$ (Tetrachloroferrate) $CsFeF_4$ (Tetrafluoroferrate(III))
Oxidation State +3 +3 +3
Ligand Type Fluoride ($F^-$) Chloride ($Cl^-$) Fluoride ($F^-$)
Crystal System Tetragonal (in $Cs[FeF_4]$) Cubic/Orthorhombic Tetragonal
Lattice Parameters $a = 12.491$ Å, $c = 13.272$ Å Not explicitly reported $a = 12.491(1)$ Å, $c = 13.272(1)$ Å
Synthesis Method Fluorination of $CsFeBr4 \cdot 2H2O$ Chlorination of Fe³⁺ salts Fluorination of bromide precursors
Thermal Stability High (strong Fe–F bonds) Moderate High
Solubility Low in water Moderate in polar solvents Low

Research Findings and Implications

  • Ligand Field Strength : Fluoride’s stronger field ligand nature compared to chloride results in larger crystal field splitting, influencing electronic spectra and redox behavior .
  • Applications : $[FeF_4]^-$ complexes are explored in materials science for their thermal resilience, while chloride analogues find use in catalysis and ionic liquids .
  • Challenges : Hydrolysis sensitivity of chloride complexes limits their utility in aqueous environments, whereas fluorides require specialized synthesis conditions .

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